

4-Methyl-2-(trifluoromethyl)pyrimidine CAS number and properties

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Compound of Interest

Compound Name:	4-Methyl-2-(trifluoromethyl)pyrimidine
Cat. No.:	B1321189

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Technical Guide: 4-Methyl-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Methyl-2-(trifluoromethyl)pyrimidine**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related analogues to provide a thorough understanding of its characteristics and potential.

Chemical Identity and Properties

CAS Number: 1017464-05-9

Molecular Formula: C₆H₅F₃N₂

Molecular Weight: 162.11 g/mol

Physicochemical Data

Quantitative physicochemical data for **4-Methyl-2-(trifluoromethyl)pyrimidine** is not readily available in published literature. However, the properties of structurally similar compounds can provide valuable insights. The following table summarizes key physical properties of related trifluoromethylpyrimidine derivatives.

Property	4-Chloro-2-(trifluoromethyl)pyrimidine	2,4-Dichloro-5-(trifluoromethyl)pyrimidine	Notes
CAS Number	1514-96-1 [1] [2]	3932-97-6	Reference compounds for comparison.
Molecular Weight	182.53 g/mol [1] [2]	216.98 g/mol	---
Boiling Point	115.4 ± 40.0 °C (Predicted) [3]	Not available	Data for the target compound is not available.
Density	1.504 g/mL (Predicted) [3]	1.609 g/mL at 25 °C	Data for the target compound is not available.
Refractive Index	Not available	n _{20/D} 1.475	Data for the target compound is not available.
Solubility	Chloroform (Slightly), Methanol (Slightly) [3]	Not available	Expected to have some solubility in organic solvents.

Spectroscopic Data

While specific NMR data for **4-Methyl-2-(trifluoromethyl)pyrimidine** was not found, general spectral characteristics for related compounds have been reported. For instance, the ¹H NMR spectrum of 4-chloro-2-(trifluoromethyl)pyrimidine in DMSO-d₆ shows signals at δ/ppm: 9.07 (1H, d, J = 5.6Hz) and 8.11 (1H, d, J = 5.6Hz)[\[1\]](#). It is anticipated that the ¹H NMR spectrum of **4-Methyl-2-(trifluoromethyl)pyrimidine** would show a characteristic singlet for the methyl

group and distinct aromatic proton signals. ^{19}F NMR spectroscopy would be crucial for confirming the presence and chemical environment of the trifluoromethyl group.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Methyl-2-(trifluoromethyl)pyrimidine** is not widely published. However, general synthetic strategies for related trifluoromethyl pyrimidine derivatives often involve the cyclocondensation of a trifluoromethylated ketone with an appropriate amidine.

General Synthetic Approach

A plausible synthetic route could involve the following conceptual steps:

- Formation of a Trifluoromethylated Ketone: Acylation of an enol ether with trifluoroacetic anhydride in the presence of a base like pyridine can yield a 4-alkoxyvinyl trifluoromethyl ketone intermediate.
- Cyclocondensation Reaction: The resulting ketone can then be reacted with acetamidine in a cyclocondensation reaction to form the **4-methyl-2-(trifluoromethyl)pyrimidine** ring.

This two-step process provides a reliable method for constructing the target pyrimidine scaffold.

Example Experimental Protocol (Adapted from a related synthesis)

The following is a generalized protocol for the synthesis of a chloro-substituted trifluoromethylpyrimidine, which could be adapted for the synthesis of the target compound.

Synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidin-4-ol:

- Step 1: Chlorination
 - Dissolve 2-(Trifluoromethyl)-4-pyrimidinol (e.g., 4.00 g, 24.38 mmol) in phosphorus oxychloride (e.g., 20 mL, 214.57 mmol).
 - Add a catalytic amount of N,N-dimethylformamide.

- Heat the reaction mixture to 120 °C and maintain for 2 hours.
- After completion, cool the mixture to room temperature and concentrate under vacuum to remove excess phosphorus oxychloride.
- Step 2: Work-up and Purification
 - Dilute the residue with ethyl acetate (e.g., 100 mL).
 - Wash sequentially with water (e.g., 100 mL) and saturated brine (e.g., 100 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum.
 - Purify the residue by column chromatography (e.g., using a heptane/ethyl acetate eluent) to yield the final product.

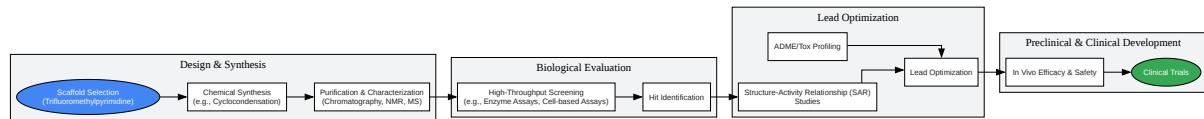
Applications in Drug Discovery and Chemical Biology

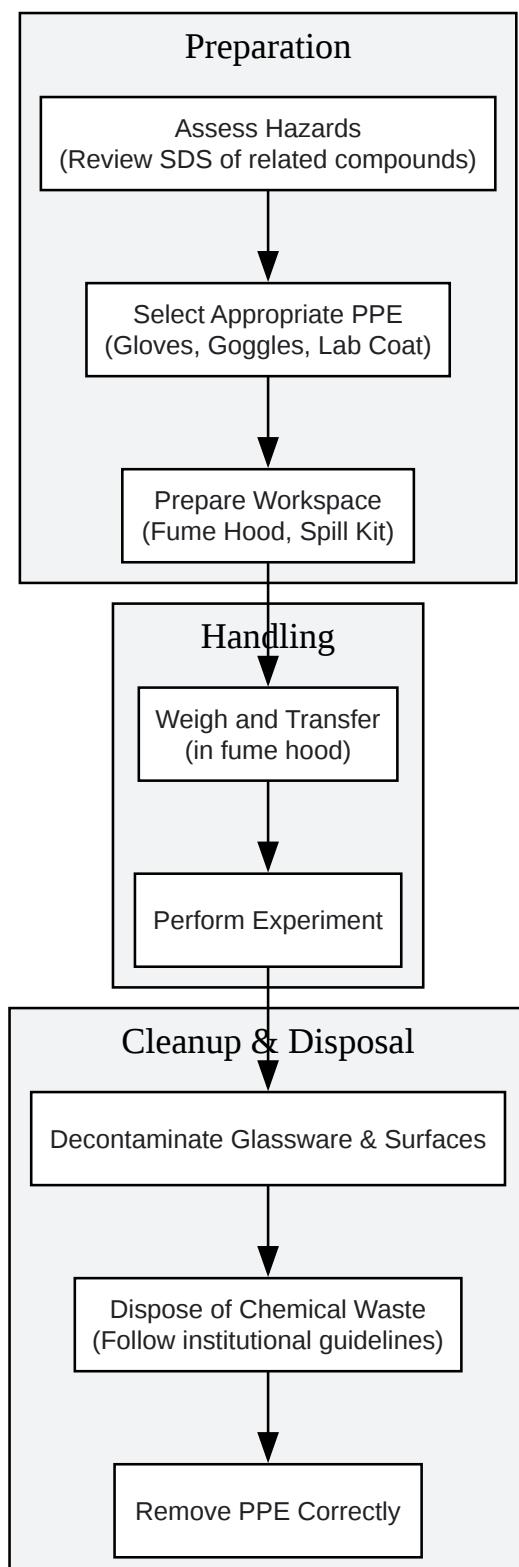
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Trifluoromethylpyrimidine derivatives are actively being investigated for a range of therapeutic applications, including:

- Anticancer Agents: Derivatives have shown inhibitory activity against signaling pathways implicated in cancer, such as the Hedgehog signaling pathway[4].
- Antifungal and Insecticidal Agents: Studies have demonstrated the potential of these compounds as antifungal and insecticidal agents[5][6].
- TGR5 Agonists: Certain derivatives are used to prepare potent and orally bioavailable TGR5 (GPBAR1) agonists[1].

The logical workflow for the discovery of bioactive trifluoromethylpyrimidine derivatives is depicted below.



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